

# 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-3-methylbenzo[d]isoxazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Bromo-3-methylbenzo[d]isoxazole**, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical properties, synthesis, and its role as a scaffold for developing potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.

## Core Compound Properties

**5-Bromo-3-methylbenzo[d]isoxazole** is a solid, halogenated heterocyclic compound. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	66033-76-9	[1][2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	[3]
Molecular Weight	212.05 g/mol	[4]
Physical Form	Solid	[1][4]
Purity	Typically ≥95%	[1][3]
Storage	Sealed in a dry environment at 2-8°C	[4]

## Synthesis and Characterization

The synthesis of **5-Bromo-3-methylbenzo[d]isoxazole** can be achieved through the cyclization of the oxime derivative of 1-(2-amino-5-bromophenyl)ethanone. This synthetic approach is a common strategy for the formation of benzo[d]isoxazole rings.

## Experimental Protocol: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole

### Step 1: Synthesis of 1-(2-amino-5-bromophenyl)ethanone

- Dissolve 2-aminoacetophenone in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) in a flask and cool the solution to 0-5°C in an ice bath.
- Slowly add pyridine hydrobromide perbromide to the cooled solution while maintaining the temperature.
- Stir the reaction mixture at 0-5°C for 10 minutes, then allow it to warm to room temperature and continue stirring for 26 hours.
- After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction and work up the mixture to isolate the crude product.

- Purify the crude product by column chromatography to obtain 1-(2-amino-5-bromophenyl)ethanone.[\[6\]](#)[\[7\]](#)

#### Step 2: Oximation of 1-(2-amino-5-bromophenyl)ethanone

- Dissolve 1-(2-amino-5-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
- Add a base, such as pyridine or sodium acetate, to the mixture.
- Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Add water to the residue to precipitate the oxime product.
- Filter the solid, wash with water, and dry to yield 1-(2-amino-5-bromophenyl)ethanone oxime.[\[8\]](#)

#### Step 3: Cyclization to **5-Bromo-3-methylbenzo[d]isoxazole**

- Dissolve the 1-(2-amino-5-bromophenyl)ethanone oxime in a suitable solvent such as dimethylformamide (DMF).
- Add a cyclizing agent, for example, a mild oxidizing agent or subject the reaction to conditions that facilitate intramolecular cyclization with loss of water.
- Heat the reaction mixture. The specific temperature and reaction time will depend on the chosen cyclization conditions.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
- Filter the solid, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure **5-Bromo-3-methylbenzo[d]isoxazole**.

## Characterization Data

While specific spectral data for **5-Bromo-3-methylbenzo[d]isoxazole** is not readily available in the searched literature, characterization would typically involve the following analyses. The expected spectral features are based on the analysis of closely related compounds.[\[9\]](#)[\[10\]](#)

Analysis	Expected Data
$^1\text{H}$ NMR	Signals corresponding to the methyl protons, and aromatic protons on the benzene ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
$^{13}\text{C}$ NMR	Resonances for the methyl carbon, the carbons of the isoxazole ring, and the carbons of the bromo-substituted benzene ring.
Mass Spec	A molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.
IR	Absorption bands corresponding to C=N and C-O stretching of the isoxazole ring, and C-Br stretching.

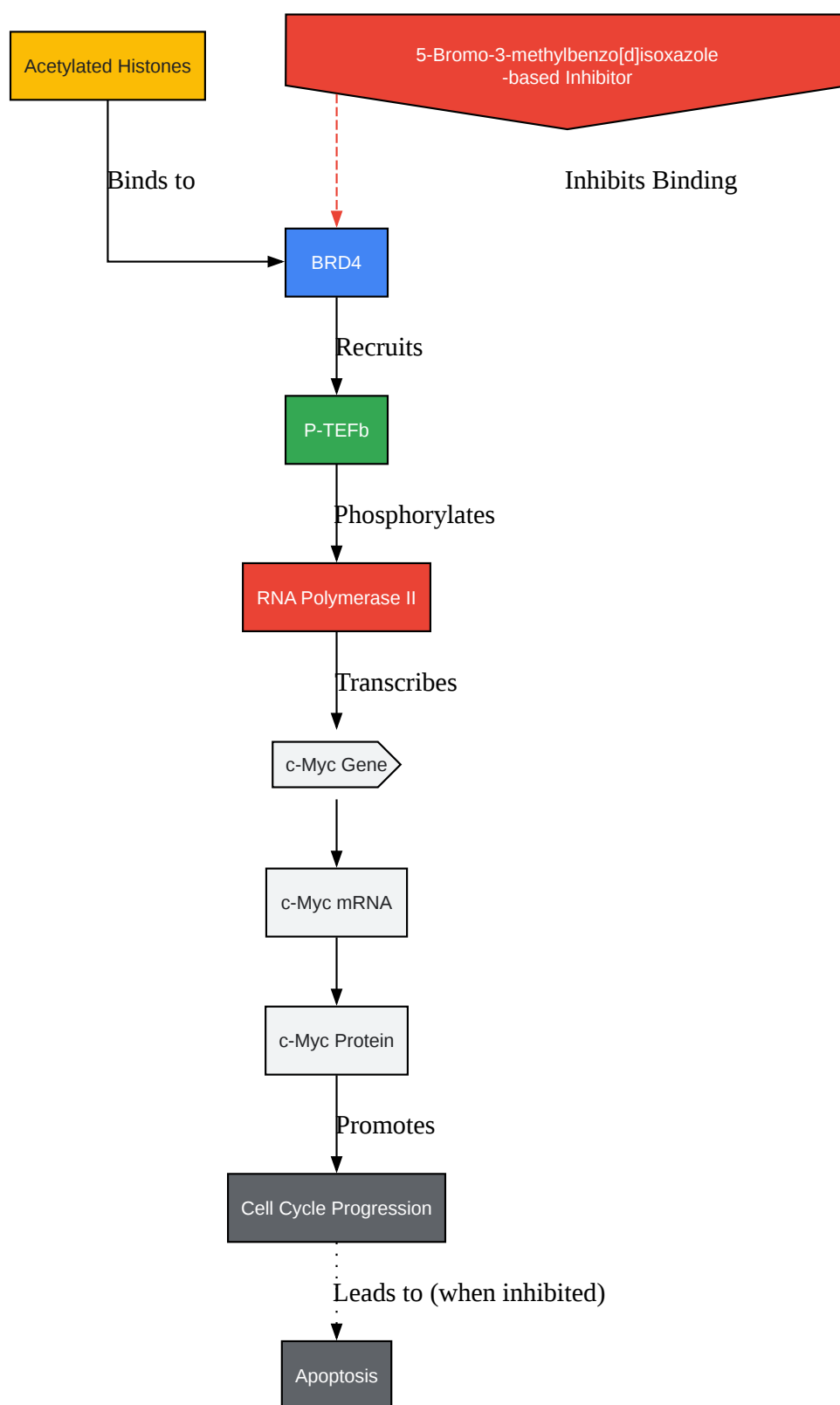
## Biological Activity and Drug Development Applications

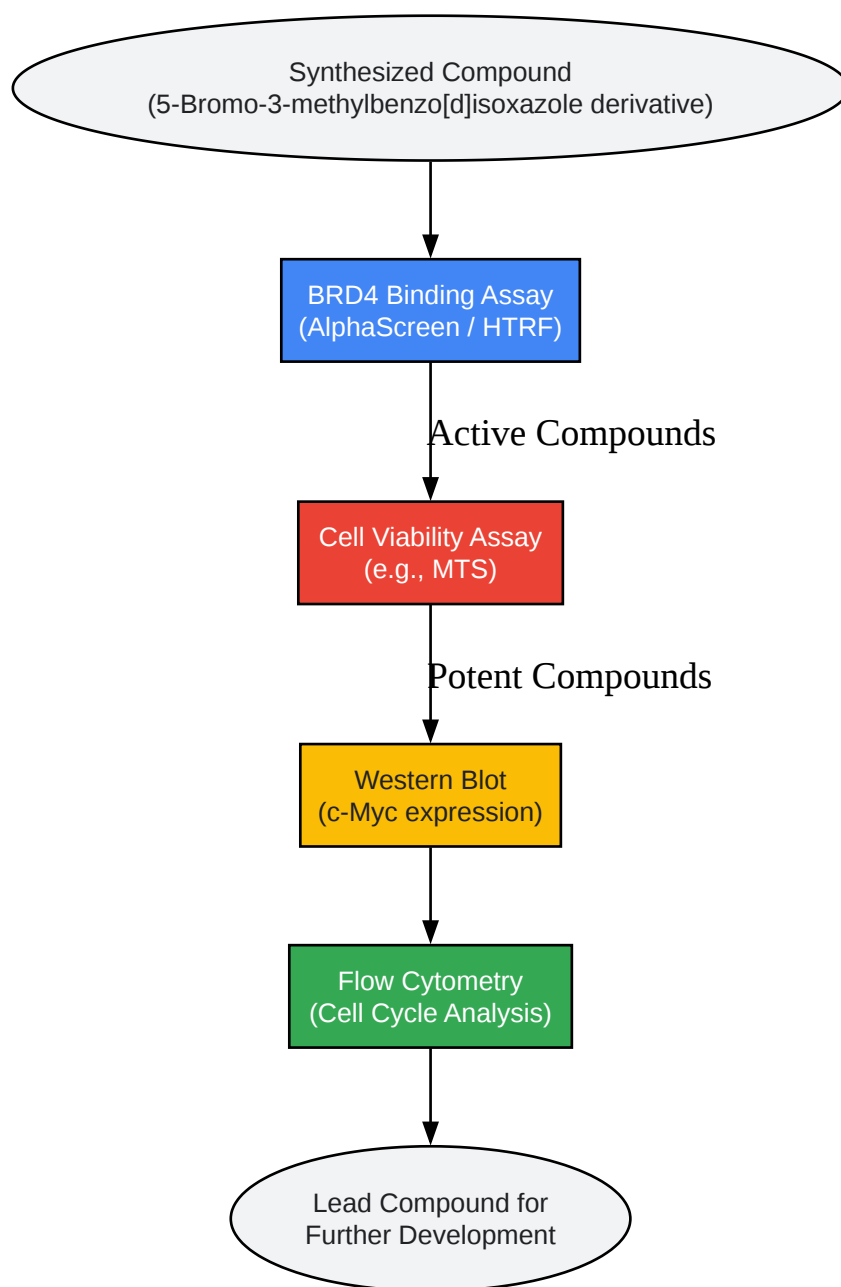
The benzo[d]isoxazole scaffold is a key pharmacophore in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4.[\[11\]](#) BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription and is a validated target in oncology.

### BRD4 Signaling Pathway

BRD4 binds to acetylated lysine residues on histone tails, which leads to the recruitment of the positive transcription elongation factor b (P-TEFb). This complex then phosphorylates RNA

polymerase II, promoting the transcription of key oncogenes such as c-Myc. Inhibition of BRD4 disrupts this process, leading to the downregulation of c-Myc, cell cycle arrest, and apoptosis in cancer cells.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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